Ethyl (1-cyclopentylethoxy)acetate
Description
Ethyl (1-cyclopentylethoxy)acetate is an ester derivative featuring a cyclopentyl ether moiety linked to an ethoxyacetate backbone. Such compounds are typically synthesized via nucleophilic substitution or esterification reactions involving cyclopentane derivatives and ethoxyacetic acid precursors .
For example, highlights analogous reactions where 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) react with cyclopentanoate derivatives to form cyclopentane-fused products .
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-(1-cyclopentylethoxy)acetate |
InChI |
InChI=1S/C11H20O3/c1-3-13-11(12)8-14-9(2)10-6-4-5-7-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
QCLVVGUVBWDZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(C)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Ethyl (1-cyclopentylethoxy)acetate with four analogous esters, focusing on molecular properties, functional groups, and applications.
Table 1: Structural and Functional Comparison
* Hypothesized structure based on nomenclature and analogous compounds.
Key Comparisons
Functional Group Diversity this compound combines ester and ether groups, enabling unique reactivity in nucleophilic substitutions or ether cleavage reactions. Ethyl acetoacetate (C₆H₁₀O₃) contains a β-ketoester group, making it highly reactive in enolate formation and condensation reactions . Ethyl (1-isocyanatocyclohexyl)acetate (C₁₁H₁₇NO₃) incorporates an isocyanate group, which is critical in polymerization (e.g., polyurethanes) .
Steric and Conformational Effects
- Cyclopentane and cyclohexane substituents introduce steric hindrance and conformational constraints. For example, Ethyl (1-hydroxycyclohexyl)acetate (C₁₀H₁₈O₃) has a bulky cyclohexyl group that may reduce solubility in polar solvents compared to simpler esters like ethyl acetate .
Synthetic Utility Ethyl acetoacetate is widely used as a precursor in heterocyclic synthesis (e.g., pyrazoles, pyrroles) due to its enolizable β-keto group . Cyclopentane/cyclohexane-substituted esters (e.g., this compound) are niche intermediates in stereoselective syntheses, as evidenced by reactions in involving cyclopentanoate derivatives .
Physicochemical Properties
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